Arachidonoyl-N-methyl amide Arachidonoyl-N-methyl amide Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N-methyl amide is an analog of anandamide that binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM.
Brand Name: Vulcanchem
CAS No.: 156910-29-1
VCID: VC21269450
InChI: InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Molecular Formula: C21H35NO
Molecular Weight: 317.5 g/mol

Arachidonoyl-N-methyl amide

CAS No.: 156910-29-1

Cat. No.: VC21269450

Molecular Formula: C21H35NO

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonoyl-N-methyl amide - 156910-29-1

Specification

Description Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N-methyl amide is an analog of anandamide that binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM.
CAS No. 156910-29-1
Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Standard InChI Key HTAWYBRCXMQDBL-ZKWNWVNESA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Appearance Assay:>98%A solution in methyl acetate

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